![molecular formula C15H23Cl2NO B1394725 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1219979-76-6](/img/structure/B1394725.png)
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride
Overview
Description
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride (3-TBCPMHCl) is an organic compound belonging to the class of pyrrolidines. It is a white, crystalline solid with a melting point of 155-157°C. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other organic compounds. 3-TBCPMHCl is a versatile reagent that can be used in a variety of synthetic transformations, including the formation of amides, esters, and amines.
Scientific Research Applications
Synthesis and Applications in Drug Development
Synthesis and Anti-inflammatory Activities : A study by Ikuta et al. (1987) discusses the synthesis of related pyrrolidine derivatives and their evaluation as anti-inflammatory/analgesic agents. These compounds, including N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidine-2-one, demonstrated potent anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects, suggesting potential for clinical application in drug development (Ikuta et al., 1987).
Asymmetric Synthesis and Antithrombin Activity : Ayan et al. (2013) explored the asymmetric synthesis of pyrrolidine derivatives, including 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate. These compounds showed potential as thrombin inhibitors, indicating a role in antithrombotic therapies (Ayan et al., 2013).
Enantioselective Synthesis for Drug Precursors : Chung et al. (2005) described the synthesis of N-tert-butyl disubstituted pyrrolidines, such as (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. This method could be crucial for producing enantiomerically pure precursors for various pharmaceuticals (Chung et al., 2005).
Catalytic and Synthetic Chemistry Applications
Platinum-Catalyzed Asymmetric Hydroformylation : Research by Stille et al. (1991) involved the use of pyrrolidine derivatives in platinum-catalyzed asymmetric hydroformylation of olefins. This process is significant in the field of catalytic chemistry, indicating the utility of such compounds in complex organic syntheses (Stille et al., 1991).
Design of Influenza Neuraminidase Inhibitors : Wang et al. (2001) explored the synthesis of pyrrolidine derivatives as potent inhibitors of influenza neuraminidase. These studies contributed to the development of new antiviral agents (Wang et al., 2001).
Enantioselective Deprotonation for Synthesis of Boc-pyrrolidines : Wu et al. (1996) described the synthesis of (S)-2-aryl-Boc-pyrrolidines (Boc = tert-butoxycarbonyl) via enantioselective deprotonation, highlighting another application in synthetic organic chemistry (Wu et al., 1996).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds .
Mode of Action
The presence of the pyrrolidine ring suggests that it might interact with biological targets in a manner similar to other pyrrolidine-containing compounds
Biochemical Pathways
Given the structural similarity to other pyrrolidine-containing compounds, it might be involved in a variety of biological processes .
properties
IUPAC Name |
3-[(4-tert-butyl-2-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-15(2,3)12-4-5-14(13(16)8-12)18-10-11-6-7-17-9-11;/h4-5,8,11,17H,6-7,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUIHURTCNBBKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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